O-methyl-N-nitroisourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methyl-N-nitroisourea is a chemical compound with the molecular formula C2H5N3O3This compound is primarily used as an intermediate in organic synthesis and pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-methyl-N-nitroisourea can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . The process involves the use of methylating agents and catalytic systems, such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, methyl nitrocarbamimidate is produced using a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Chemical Reactions Analysis
Types of Reactions
O-methyl-N-nitroisourea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, methylating agents, and boron reagents for Suzuki–Miyaura coupling . The conditions for these reactions typically involve mild temperatures and functional group-tolerant environments .
Major Products Formed
The major products formed from these reactions include primary amines, nitro radicals, and various substituted carbamates .
Scientific Research Applications
O-methyl-N-nitroisourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl nitrocarbamimidate involves the formation of nitro radicals through oxidation. These radicals can participate in various organic transformations, leading to the formation of amines, oximes, alkenes, nitrones, and alcohols . The molecular targets and pathways involved in these reactions include the activation of nitro groups and the formation of stable radical intermediates .
Comparison with Similar Compounds
O-methyl-N-nitroisourea can be compared with other similar compounds, such as:
Methyl N-methyl-N’-nitrocarbamimidate: This compound has a similar structure but includes an additional methyl group.
N,O-dimethyl-N’-nitroisourea: Another similar compound with a different substitution pattern.
The uniqueness of methyl nitrocarbamimidate lies in its specific applications in organic synthesis and pharmaceutical production, as well as its ability to form stable nitro radicals .
Properties
Molecular Formula |
C2H5N3O3 |
---|---|
Molecular Weight |
119.08 g/mol |
IUPAC Name |
methyl N-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI Key |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.